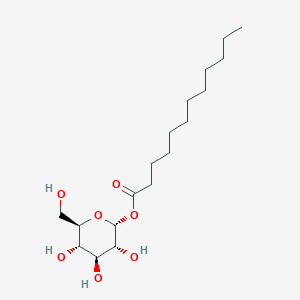

1-Oxododecyl a-D-glucopyranoside

Description

Contextualization within Glycoconjugate Research

Glycoconjugates, which are carbohydrates linked to other chemical species, are fundamental to numerous biological processes. Within this broad area of study, 1-Oxododecyl α-D-glucopyranoside stands out as a non-ionic surfactant. core.ac.uk These types of molecules, often derived from renewable resources like sugars and fatty acids or alcohols, are biodegradable and exhibit low toxicity. encyclopedia.pubbibliotekanauki.pl

The structure of 1-Oxododecyl α-D-glucopyranoside, with its hydrophilic sugar head and hydrophobic fatty acid tail, allows it to act as an emulsifier, detergent, and foaming agent. encyclopedia.pub This amphiphilic nature is central to its function in various applications, from personal care products to pharmaceuticals. core.ac.ukagriculturejournals.cz The specific linkage of the dodecyl chain to the anomeric carbon of the glucose unit in the alpha configuration further defines its chemical behavior and interaction in biological and chemical systems.

Historical Perspective of Fatty Acyl Glucosides in Academic Inquiry

The scientific exploration of fatty acids and their derivatives dates back to the late 18th century when Antoine Lavoisier first determined the elemental composition of fats and oils. nih.gov However, it was the work of Marcellin Berthelot in 1854, synthesizing fats from glycerol (B35011) and fatty acids, that laid the groundwork for creating novel lipid-based compounds. nih.gov

The interest in sugar-based surfactants, including fatty acyl glucosides, gained significant momentum in the latter half of the 20th century, driven by a growing demand for environmentally friendly and biocompatible alternatives to petroleum-based surfactants. encyclopedia.pub Early research focused on the synthesis and characterization of these compounds, exploring both chemical and, later, enzymatic methods. agriculturejournals.cz Enzymatic synthesis, utilizing enzymes like lipases and glycosidases, offered a more selective and environmentally benign route to producing specific anomers of fatty acyl glucosides. lu.sejst.go.jpresearchgate.net This advancement was crucial for investigating the structure-function relationships of these molecules, including how the anomeric configuration (α or β) affects their physicochemical properties. jst.go.jp

Significance of α-D-Glucopyranoside Moiety in Molecular Design

In the context of molecular design, the choice between an α- or β-anomer can lead to different physical properties. For instance, studies on alkyl glucosides have shown that the anomeric configuration can affect phase behavior and micellar aggregation. jst.go.jp The axial orientation of the aglycone (the non-sugar part, in this case, the oxododecyl group) in the α-anomer, as opposed to the equatorial orientation in the β-anomer, can impact how the molecule packs in aggregates and interacts with biological membranes or other surfaces. nih.gov This makes the α-D-glucopyranoside unit a key design element for creating surfactants with tailored properties for specific applications, such as drug delivery systems or specialized cleaning agents. bibliotekanauki.pl

Interactive Data Table: Physicochemical Properties of Related Surfactants

| Surfactant | Critical Micelle Concentration (CMC) | Notes |

| n-octyl-β-D-glucopyranoside | 2.4· 10–2 M | Value determined at 25°C. bibliotekanauki.pl |

| Sugar O-monoesters (general) | 0.1–40 mM | CMC is inversely related to the length of the hydrophobic chain. nih.gov |

Research Findings on Related Compounds

Recent research has highlighted the diverse applications of fatty acyl glycosides. A 2020 study published in Scientific Reports introduced a new family of strawberry acyl glycosides (SAGs) composed of a trisaccharide and a monounsaturated fatty acid. nih.gov These SAGs demonstrated antimicrobial activity against various phytopathogens and promoted plant growth, suggesting their potential as environmentally friendly agents for crop protection. nih.gov The study found that SAGs could induce defense responses in plants and likely act by destabilizing microbial membranes. nih.gov

Furthermore, the enzymatic synthesis of glucose fatty acid esters (GEs) has been a subject of significant interest. A 2021 study in Applied Sciences detailed the successful synthesis of GEs using lipases, with the fatty acid components derived from various oils, including those from microorganisms. mdpi.com The resulting GEs, particularly those containing eicosapentaenoic acid (EPA), showed effective antibacterial activity. mdpi.com This research underscores the potential for creating tailored bioactive compounds through enzymatic processes.

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-SOVHRIKKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxododecyl α D Glucopyranoside

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes to catalyze specific reactions under mild conditions, often minimizing the need for complex protecting group manipulations.

Stereoselective Glycosylation Strategies for α-Anomer Formation

The formation of the α-anomeric linkage is a significant challenge in glycoside synthesis. While many enzymatic methods for sugar fatty acid ester synthesis using lipases result in esterification at the primary 6-OH group, specific glycosidases and glycosynthases can be employed to achieve the desired anomeric selectivity. Glycosynthases, which are engineered glycosidases, can catalyze the formation of a glycosidic bond with high stereocontrol. For instance, α-glucosidases can be used in transglycosylation reactions to form α-glucosides. nih.gov The mechanism of retaining glycosidases, which proceeds through a double displacement mechanism, results in the retention of the anomeric configuration of the donor, making them suitable for the synthesis of α-glycosides. nih.gov

Enzymatic Transglycosylation and Glycosidase-Mediated Synthesis

Enzymatic transglycosylation is a powerful tool for forming glycosidic bonds. nih.gov This process involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, catalyzed by a glycosidase. researchgate.net In the context of 1-Oxododecyl α-D-glucopyranoside synthesis, an α-glucosidase could be used to transfer a glucose molecule from a suitable donor (e.g., maltose) to dodecanoic acid or a dodecanoyl derivative. nih.gov The efficiency of transglycosylation over hydrolysis is a critical factor and can be influenced by reaction conditions such as substrate concentration. researchgate.net

Glycosidases, which naturally hydrolyze glycosidic linkages, can be used in reverse or in a transglycosylation mode to synthesize glycosides. researchgate.net For the synthesis of α-glycosides, α-glucosidases are the enzymes of choice. nih.gov Glycosynthases, mutant glycosidases that lack hydrolytic activity but retain the ability to form glycosidic bonds, are particularly effective for synthesis. nih.gov These engineered enzymes can provide high yields and selectivity for the desired α-anomer. nih.gov

| Enzyme Type | Donor Substrate (Example) | Acceptor | Product | Key Feature |

| α-Glucosidase | Maltose | Dodecanoic Acid | 1-Oxododecyl α-D-glucopyranoside | Catalyzes α-linkage formation |

| Glycosynthase | α-glucosyl fluoride | Dodecanoic Acid | 1-Oxododecyl α-D-glucopyranoside | High synthetic yield, no hydrolysis |

Chemical Synthesis Pathways

Purely chemical methods offer versatility in substrate scope and reaction conditions but often necessitate the use of protecting groups to achieve the desired regioselectivity and stereoselectivity.

Regioselective Acylation Techniques

Achieving regioselective acylation at the anomeric position of an unprotected sugar is challenging due to the presence of multiple hydroxyl groups with similar reactivity. rsc.org However, the anomeric hydroxyl group has a slightly different pKa, which can sometimes be exploited for selective reactions. nih.gov A common strategy involves the use of a fully protected glucose derivative where all hydroxyl groups except the anomeric one are masked. Esterification can then be carried out at the anomeric position.

Alternatively, methods for the direct selective acetylation of the anomeric hydroxyl of unprotected sugars in aqueous solution have been developed, which could potentially be adapted for longer acyl chains like dodecanoic acid. nih.govresearchgate.net

| Method | Substrate | Reagents | Selectivity |

| Anomeric Acylation | Unprotected Glucose | 2-chloro-1,3-dimethylimidazolinium chloride, thioacetic acid, base | Anomeric position |

| Koenigs-Knorr Reaction | Acetobromo-α-D-glucose | Dodecanoic acid, silver salt | Anomeric position |

Protecting Group Strategies in Complex Glucoside Synthesis

Protecting groups are indispensable in carbohydrate chemistry to ensure that reactions occur at the desired positions. nih.govscholaris.ca For the synthesis of 1-Oxododecyl α-D-glucopyranoside, a typical strategy would involve the protection of all hydroxyl groups of glucose, often as benzyl (B1604629) ethers or acetates. academie-sciences.frlibretexts.org The choice of protecting group at the C-2 position is crucial as it can influence the stereochemical outcome of the glycosylation reaction. A non-participating group at C-2, such as a benzyl ether, generally favors the formation of the α-anomer due to the anomeric effect. nih.gov

Once the glucose molecule is appropriately protected, the dodecanoyl group can be introduced at the anomeric position. This can be achieved through various methods, such as the Koenigs-Knorr reaction, where a glycosyl halide is reacted with the fatty acid in the presence of a promoter like a silver salt. libretexts.org Following the successful glycosylation, the protecting groups are removed in a final deprotection step to yield the target compound. The stability of the anomeric ester bond must be considered during the deprotection of other ester protecting groups.

Novel Coupling Reactions for Fatty Acid Attachment

The attachment of the dodecanoyl (lauroyl) group to α-D-glucopyranose to form 1-Oxododecyl α-D-glucopyranoside and its isomers has been an area of significant research, driven by the demand for biocompatible and biodegradable surfactants derived from renewable resources unimi.it. Novel coupling reactions, particularly those employing enzymatic catalysts, have emerged as highly effective and specific alternatives to traditional chemical methods. These biocatalytic approaches offer considerable advantages, including high regioselectivity, milder reaction conditions, and improved environmental profiles.

Enzymatic acylation using lipases is a prominent novel strategy for coupling fatty acids with glucose. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (commonly known as Novozyme® 435), are widely used due to their stability in organic solvents and their ability to catalyze esterification reactions with high efficiency researchgate.netresearchgate.net. A key feature of lipase-catalyzed synthesis is its remarkable regioselectivity. The acylation of unprotected glucose molecules occurs preferentially at the primary hydroxyl group (C-6), leading to the formation of 6-O-acyl-D-glucopyranose as the major product researchgate.netmdpi.com. This selectivity minimizes the need for complex protection and deprotection steps that are often required in conventional chemical synthesis.

Research has explored various reaction parameters to optimize the synthesis of lauroyl glucose esters. The choice of acyl donor has been shown to significantly impact reaction outcomes. Studies have compared the use of free lauric acid with activated acyl donors like methyl laurate and vinyl laurate researchgate.net. While all can yield high conversions, activated donors can sometimes be prone to partial hydrolysis, which highlights the importance of controlling water content in the reaction medium researchgate.net.

The reaction solvent also plays a critical role. While some syntheses are performed in solvent-free systems, others utilize organic solvents to improve substrate solubility unimi.itmdpi.com. Solvents such as 2-methyl-2-butanol (B152257) have been successfully employed, and the addition of co-solvents like DMSO can further enhance yields mdpi.com. Optimization studies have identified key parameters for maximizing product yield. For the synthesis of 6-O-lauroyl-D-glucopyranose using Aspergillus niger lipase, optimal conditions were found to be a temperature of 56°C, a reaction time of 48 hours, and a D-glucose to acyl chain molar ratio of 1:3, resulting in a 53% yield mdpi.com.

The table below summarizes findings from various studies on the enzymatic synthesis of lauroyl glucose esters, showcasing different approaches to this novel coupling reaction.

| Enzyme Catalyst | Acyl Donor | Solvent/System | Key Reaction Conditions | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Novozyme® 435 (from Candida antarctica) | Lauric Acid / Methyl Laurate / Vinyl Laurate | 2-methyl-2-butanol | Equimolar substrate concentrations, 72 h | ≥ 70% acyl donor conversion. High selectivity for 6-O monoester (≥ 96%). researchgate.net | researchgate.net |

| Lipase from Aspergillus niger | Lauric Acid | 2-methyl-2-butanol (2M2B) | 56°C, 48 h, 240 rpm, 1:3 glucose/acyl chain ratio | 53% molar yield for 6-O-lauroyl-D-glucopyranose. mdpi.com | mdpi.com |

| Novozyme® 435 (from Candida antarctica) | Lauric Acid | Solvent-free system | - | Successful synthesis of a set of Sugar Fatty Acid Esters (SFAEs). unimi.it | unimi.it |

| Lipozyme RM IM | Vinyl Laurate | - | Transesterification reaction | Synthesis of 6-O-lauroyl-D-glucose, confirmed by NMR. researchgate.net | researchgate.net |

These enzymatic methods represent a significant advancement in the synthesis of specific sugar esters like 1-Oxododecyl α-D-glucopyranoside, providing efficient and greener routes to valuable bio-based surfactants.

Structural Characterization and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Oxododecyl α-D-glucopyranoside in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H, ¹³C, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum is crucial for confirming the α-anomeric configuration. The anomeric proton (H-1) of the glucose unit typically appears as a doublet with a relatively small coupling constant (³J(H1,H2) ≈ 3-4 Hz), which is characteristic of a diaxial relationship between H-1 and H-2, confirming the α-configuration. In contrast, a β-anomer would exhibit a much larger coupling constant. The chemical shifts of the pyranose ring protons provide information about their local electronic environment and spatial arrangement. slu.sechemicalbook.com

¹³C NMR spectroscopy complements the proton data, with the anomeric carbon (C-1) signal being particularly diagnostic. For an α-glucopyranoside, the C-1 signal typically appears around 95-100 ppm. The signals from the dodecanoyl chain, including the carbonyl carbon (C=O) around 170-175 ppm and the aliphatic carbons, are also clearly identifiable.

2D NMR experiments are essential for assigning the overlapping signals of the glucopyranose ring. A COSY spectrum reveals proton-proton coupling networks, allowing for the sequential assignment of the H-1 through H-6 protons. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates each proton with its directly attached carbon, enabling the definitive assignment of the carbon skeleton. The conformation of the pyranose ring, which preferentially adopts a ⁴C₁ chair conformation, can be further confirmed through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Oxododecyl α-D-glucopyranoside

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| Anomeric Proton | ¹H | ~4.8-5.2 | Doublet, ³J(H1,H2) ≈ 3-4 Hz |

| Pyranose Ring Protons | ¹H | ~3.2-4.0 | Complex, overlapping multiplets |

| Anomeric Carbon | ¹³C | ~95-100 | Confirms α-anomeric linkage |

| Pyranose Ring Carbons | ¹³C | ~60-80 | C-6 typically at the lower end (~61 ppm) |

| Acyl Carbonyl | ¹³C | ~170-175 | Ester carbonyl signal |

| Acyl Methylene (α to C=O) | ¹H | ~2.3-2.5 | Triplet |

| Acyl Alkyl Chain | ¹H / ¹³C | ~0.8-1.6 / ~14-35 | Characteristic aliphatic signals |

| Terminal Methyl (Acyl) | ¹H | ~0.8-0.9 | Triplet |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of 1-Oxododecyl α-D-glucopyranoside. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, typically with an error of less than 5 ppm, which helps to confirm the molecular formula (C₁₈H₃₄O₇). nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, which provides valuable structural information. In collision-induced dissociation (CID), the protonated or sodiated molecular ion is fragmented to produce characteristic product ions. nih.govnih.gov The most common fragmentation pathway for glycosides is the cleavage of the glycosidic bond. mdpi.com For 1-Oxododecyl α-D-glucopyranoside, this would result in two major fragments: one corresponding to the glucosyl moiety and another to the dodecanoyl group. Further fragmentation of the sugar ring can also occur, leading to a series of smaller ions that are diagnostic of the glucose structure. mdpi.com

Table 2: Expected Key Fragment Ions in MS/MS Analysis of 1-Oxododecyl α-D-glucopyranoside

| Ion Description | Predicted m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

|---|---|---|

| [M+Na]⁺ (Sodiated Molecule) | 417.215 | Adduct of the intact molecule with sodium |

| [M+H]⁺ (Protonated Molecule) | 395.233 | Intact molecule with an added proton |

| [Glucosyl]⁺ | 163.060 | Cleavage of the ester linkage, loss of dodecanoyl group |

| [Dodecanoyl]⁺ | 183.174 | Cleavage of the ester linkage, loss of glucose |

| Water Loss from Glucosyl | 145.049 | Dehydration of the [Glucosyl]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 1-Oxododecyl α-D-glucopyranoside. nih.gov These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

The IR spectrum provides a distinct "fingerprint" of the molecule. docbrown.info Key absorption bands confirm the presence of the main functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the glucose moiety. libretexts.org Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the long dodecanoyl alkyl chain. libretexts.org One of the most easily identifiable peaks is the sharp, intense C=O stretching vibration of the ester group, which typically appears around 1735 cm⁻¹. libretexts.org The region between 1000 and 1200 cm⁻¹ is dominated by C-O stretching vibrations from the ester, ether (glycosidic), and alcohol functionalities. docbrown.infopressbooks.pub

Raman spectroscopy provides complementary information, particularly for non-polar bonds. It can be used to study the conformation of the alkyl chain and the structure of the carbohydrate skeleton. nih.gov Vibrational frequencies associated with the glycosidic linkage can be identified, offering further insight into the molecule's structure. nih.gov

Table 3: Characteristic IR Absorption Frequencies for 1-Oxododecyl α-D-glucopyranoside

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3500 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Ester (C=O) | Stretching | ~1735 | Strong, Sharp |

| C-O Bonds | Stretching | 1000 - 1200 | Strong |

| Fingerprint Region | C-C, C-O, C-H Bends | 400 - 1500 | Complex, Unique |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

For 1-Oxododecyl α-D-glucopyranoside that can be prepared in a crystalline form, single-crystal X-ray diffraction (XRD) offers the most definitive method for elucidating its three-dimensional structure in the solid state. nih.gov This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated.

XRD analysis can unequivocally confirm the ⁴C₁ chair conformation of the pyranose ring and the α-configuration at the anomeric center. researchgate.net Furthermore, it reveals the conformational arrangement of the flexible dodecanoyl chain. A critical aspect of the analysis is the characterization of the intermolecular and intramolecular hydrogen bonding network. The hydroxyl groups of the glucose unit act as both hydrogen bond donors and acceptors, leading to a complex network that dictates the molecular packing in the crystal lattice. nih.gov This packing often results in a layered structure, with hydrophilic regions formed by the sugar headgroups and hydrophobic regions formed by the alkyl tails. The quality of the crystal can be assessed by techniques such as rocking-curve analysis. arxiv.org

Advanced Chromatographic Separations in Purity Assessment and Isolation

Advanced chromatographic techniques are fundamental for the isolation and purity assessment of 1-Oxododecyl α-D-glucopyranoside. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the method of choice for analyzing the purity of the final product.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated from potential impurities, such as unreacted starting materials (dodecanoic acid and glucose) or the corresponding β-anomer, based on differences in polarity. A UV detector can be used for detection if a chromophore is present, or more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed. lcms.cz The retention time and peak purity, as determined by the detector, provide a reliable measure of the compound's identity and homogeneity. Preparative HPLC can be used for the purification of the compound on a larger scale.

Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a cinematic view of molecules in motion. For 1-Oxododecyl a-D-glucopyranoside, MD simulations can reveal its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological membrane. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary over time.

MD studies on similar alkyl glycosides have been instrumental in understanding their self-assembly properties and their interactions with lipid bilayers, which is crucial for their potential applications in drug delivery and as surfactants. A typical MD simulation of this compound would involve placing the molecule in a simulated water box and observing its conformational changes and the hydrogen bonding network it forms with surrounding water molecules over nanoseconds or even microseconds of simulation time.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value | Description |

| Force Field | CHARMM36 | A set of parameters used to describe the potential energy of the system. |

| Solvent Model | TIP3P Water | A common water model used in simulations. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulation is performed at constant temperature and pressure. |

| Temperature | 310 K | Approximate human body temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns | The duration of the simulation. |

The insights gained from such simulations can elucidate the stability of different conformations and the key intermolecular interactions that govern its behavior in aqueous and biological environments.

Molecular Docking for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netnih.govnih.gov In the context of this compound, molecular docking can be employed to predict its binding affinity and mode of interaction with a specific protein target, such as an enzyme or a receptor.

Given its structural similarity to natural sugars, a likely target for this compound is the enzyme α-glucosidase, which is involved in carbohydrate digestion. mdpi.comresearchgate.netnih.govnih.gov Inhibitors of this enzyme are used in the management of type 2 diabetes. Molecular docking studies could virtually screen this compound against the active site of α-glucosidase to predict its potential as an inhibitor. The docking process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

Table 2: Hypothetical Molecular Docking Results of this compound with α-Glucosidase

| Parameter | Value | Significance |

| Binding Energy (kcal/mol) | -8.5 | A lower binding energy indicates a more stable protein-ligand complex. |

| Key Interacting Residues | Asp215, Glu277, His351 | Amino acid residues in the active site that form hydrogen bonds or other interactions with the ligand. researchgate.netnih.gov |

| Inhibition Constant (Ki) (µM) | 5.2 | A predicted measure of the inhibitor's potency. |

These predictions can then guide the design of more potent and selective inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. researchgate.netacs.orgnih.gov For this compound, these calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and predict its vibrational frequencies, which can be compared with experimental infrared and Raman spectra for structural validation. nih.gov Furthermore, quantum chemical calculations can shed light on the reaction mechanisms, for example, by calculating the energy barriers for the hydrolysis of the glycosidic bond. nih.gov

Table 3: Representative Quantum Chemical Properties of this compound (Calculated)

| Property | Value | Implication |

| HOMO Energy (eV) | -6.2 | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy (eV) | 1.5 | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| Dipole Moment (Debye) | 4.8 | A measure of the molecule's overall polarity. |

These fundamental properties are crucial for understanding the molecule's chemical behavior and its interactions at a subatomic level.

In Silico Approaches for Predicting Molecular Behavior in Biological Systems

In silico approaches encompass a wide range of computational methods used to predict the pharmacokinetic and pharmacodynamic properties of a compound. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org For this compound, these methods can forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is critical in the early stages of drug discovery.

Various online tools and software can predict properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org These predictions are based on quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or property.

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low probability of interfering with the metabolism of other drugs. |

| Ames Mutagenicity | Non-mutagenic | Predicted to be non-cancer-causing. |

These in silico predictions help in prioritizing lead compounds and identifying potential liabilities before engaging in costly and time-consuming experimental studies.

Structure Activity Relationship Sar Investigations

Impact of Fatty Acyl Chain Length on Molecular Function

The length of the fatty acyl chain, in this case, the dodecyl (C12) group, is a critical determinant of the molecule's properties. Studies on related compounds have shown that varying the alkyl chain length can significantly affect characteristics such as albumin binding and the phase transitions of lipid dispersions.

In research involving fatty acid-didanosine prodrugs, a clear correlation was observed between the length of the alkyl chain and the binding affinity to bovine serum albumin (BSA). As the chain length increased, the binding constant also increased, indicating a stronger interaction. nih.gov For instance, prodrugs with longer fatty acid chains, such as stearic acid (C18), exhibited a higher binding affinity compared to those with shorter chains like capric acid (C10). nih.gov This suggests that the hydrophobic interactions between the alkyl chain and the protein play a significant role in the binding process.

Similarly, investigations into synthetic phosphatidylethanolamines have demonstrated that the length of the fatty acyl chains influences the lamellar gel to liquid-crystalline and lamellar to reversed hexagonal phase transitions in aqueous dispersions. nih.gov This highlights the importance of the acyl chain in the self-assembly and structural organization of these molecules in different environments. The table below illustrates the relationship between alkyl chain length and binding affinity from the study on fatty acid-didanosine prodrugs.

| Prodrug | Alkyl Chain of Fatty Acid | Binding Constant (K) at 298 K (M⁻¹) |

| CA-DDI | Capric Acid (C10) | 5.86 x 10³ |

| MA-DDI | Myristic Acid (C14) | 8.57 x 10³ |

| SA-DDI | Stearic Acid (C18) | 11.42 x 10³ |

This data is based on research on fatty acid-didanosine prodrugs and is presented to illustrate the principle of how fatty acyl chain length can impact molecular interactions.

Role of Glucopyranoside Anomeric Configuration in Activity Modulation

The anomeric configuration of the glucopyranoside moiety, designated as α or β, is another crucial factor that modulates the activity of these compounds. The anomeric carbon is the stereocenter created during the cyclization of the sugar. creative-proteomics.com The α and β anomers are diastereomers that differ in the orientation of the substituent on this anomeric carbon. creative-proteomics.comoup.com

Research has shown that the anomeric configuration can have a significant impact on intermolecular interactions. nih.gov For example, studies on the aggregation of glucopyranose derivatives have revealed that complexes of the β-anomers can be significantly more stable than those of the α-anomers due to the formation of more extensive hydrogen-bond networks. nih.gov This suggests that the anomeric configuration plays a vital role in how these molecules interact with each other and with other biological structures. In aqueous solutions, glucose can exist in equilibrium between the α and β anomeric forms, a process known as mutarotation. libretexts.org At equilibrium, the mixture consists of approximately 36% α-D-glucose and 64% β-D-glucose. libretexts.org

Influence of Hydroxyl Group Modifications on Biological or Physical Performance

The hydroxyl (-OH) groups on the glucopyranoside ring are key to the molecule's hydrophilicity and its ability to form hydrogen bonds. Modification of these groups can lead to significant changes in the compound's physical and biological properties.

Studies on flavonoid derivatives have shown that the number and position of hydroxyl groups can significantly affect their inhibitory activity against enzymes like α-glucosidase. nih.govresearchgate.net The introduction of hydroxyl groups can increase hydrogen bonding interactions with surrounding amino acids, potentially leading to enhanced biological activity. nih.govresearchgate.net For instance, in the context of flavonoids, hydroxyl groups on the B and C rings were found to be pivotal for hypoglycemic activity. nih.govresearchgate.net

Furthermore, research on alkyl 6-deoxy-β-D-glucopyranosides, where the hydroxyl group at the C-6 position is removed, has demonstrated important differences in their mesomorphic (liquid crystalline) behavior compared to their hydroxylated counterparts. nih.gov A homologous series of these compounds, with varying alkyl chain lengths from C9 to C16, was synthesized to investigate the role of this specific hydroxyl group. The results indicated that the absence of the C-6 hydroxyl group altered the formation of liquid crystal phases. nih.gov

Derivatization Strategies for Targeted SAR Exploration

To systematically explore the structure-activity relationships of compounds like 1-Oxododecyl α-D-glucopyranoside, scientists employ various derivatization strategies. This involves chemically modifying specific parts of the molecule to observe the resulting changes in its activity.

One common approach is the modification of the fatty acyl chain. As discussed earlier, synthesizing a series of compounds with varying alkyl chain lengths allows for the investigation of how hydrophobicity and chain length affect function. nih.gov

Another key strategy is the modification of the sugar moiety. This can include altering the anomeric configuration or modifying the hydroxyl groups. For example, the synthesis of 6-deoxy-glucopyranosides, as mentioned previously, is a derivatization strategy aimed at understanding the role of a specific hydroxyl group. nih.gov Similarly, the synthesis of both α and β anomers allows for a direct comparison of their activities.

Furthermore, derivatization can be used to improve the bioavailability or biological activity of a compound. For instance, in flavonoid research, carboxyalkyl groups have been introduced to enhance their α-glucosidase inhibitory activities. nih.gov The table below provides a summary of derivatization strategies and their goals in SAR exploration.

| Molecular Target for Derivatization | Type of Modification | Goal of SAR Exploration |

| Fatty Acyl Chain | Varying alkyl chain length | Investigate the impact of hydrophobicity and chain length on activity. |

| Glucopyranoside Ring | Altering the anomeric configuration (α vs. β) | Understand the role of stereochemistry in molecular recognition and interaction. |

| Hydroxyl Groups | Removal or substitution of specific hydroxyl groups | Determine the importance of individual hydroxyl groups for hydrogen bonding and overall activity. |

| Overall Molecule | Introduction of new functional groups (e.g., carboxyalkyl groups) | Enhance biological activity, solubility, or other desired properties. |

Academic Applications in Advanced Materials and Systems Research

Integration into Advanced Biomaterials for Research Applications

Crosslinked Matrix Design and Functionalization

In the design of advanced materials, 1-Oxododecyl α-D-glucopyranoside offers potential as a functionalizing agent for crosslinked polymer matrices. The covalent incorporation of this molecule into a polymer network can impart unique, bio-inspired properties to the resulting material. The glucose moiety provides hydrophilicity and sites for biological recognition, while the dodecyl chain can influence the mechanical properties and hydrophobicity of the matrix.

The functionalization process can be tailored based on the desired application of the final glycoconjugate. These strategies can be broadly categorized as either random or selective, depending on the desired outcome for the glycoconjugate material. scispace.com The selection of the appropriate sugar molecule and functional group is crucial and is determined by the target tissue or cell and the biomaterial being used. scispace.com

Research in the broader field of glycosylated biomaterials has demonstrated that the functionalization of materials with suitable carbohydrate moieties can be achieved through various glycoengineering strategies. scispace.com While direct studies on 1-Oxododecyl α-D-glucopyranoside are emerging, the principles established with similar compounds provide a strong conceptual framework. For instance, the thiol group has been extensively explored for glycoconjugation in vaccines and antibodies, but other functional groups like amines and azides have also been successfully used. scispace.com

The table below outlines potential approaches for integrating 1-Oxododecyl α-D-glucopyranoside into crosslinked matrices, based on established chemical strategies for similar molecules.

| Functionalization Strategy | Description | Potential Impact on Matrix Properties |

| Co-polymerization | Incorporation of a modified 1-Oxododecyl α-D-glucopyranoside monomer during the polymerization process. | Integral part of the polymer backbone, ensuring permanent functionalization. |

| Grafting-to | Attachment of pre-synthesized 1-Oxododecyl α-D-glucopyranoside molecules to a pre-formed crosslinked matrix. | Surface-dominant functionalization, ideal for modifying interfacial properties. |

| Grafting-from | Growing polymer chains from the surface of a material functionalized with an initiator, with 1-Oxododecyl α-D-glucopyranoside incorporated into the chains. | Creation of a dense brush-like layer of the glycoconjugate on the surface. |

Surface Modification for Bio-Interface Studies

The modification of surfaces with carbohydrate molecules, a process known as glycosylation, is a critical area of research for creating advanced bio-interfaces. nih.gov These functionalized surfaces are invaluable tools for studying the multivalent interactions between carbohydrates and other biomolecules, which are fundamental to processes like cell signaling, adhesion, and recognition. nih.gov 1-Oxododecyl α-D-glucopyranoside is a prime candidate for such applications due to its defined structure.

By immobilizing 1-Oxododecyl α-D-glucopyranoside onto a substrate, researchers can create a controlled environment that mimics the cell surface's carbohydrate landscape. nih.gov This allows for the detailed investigation of carbohydrate-protein interactions, which are often challenging to study on living cells due to the complexity and heterogeneity of the cell surface. nih.gov

Functionalized glycosylated conductive polymer scaffolds are emerging as ideal multimodal bio-interfaces. nih.gov They not only simplify the immobilization process for surface fabrication via electrochemical polymerization but also allow for the simultaneous analysis of binding events through various label-free readouts. nih.gov The table below summarizes key research findings in the broader field of glycosylated surfaces that are conceptually applicable to 1-Oxododecyl α-D-glucopyranoside.

| Research Finding | Implication for Bio-Interface Studies | Relevant Study Area |

| Glycosylated conductive polymers can be used for the label-free detection of carbohydrate-protein interactions. nih.gov | Enables real-time monitoring of binding events without the need for fluorescent tags that could alter reaction dynamics. nih.gov | Biosensors, Clinical Diagnostics |

| Carbohydrate-functionalized surfaces are crucial for studying multivalent interactions. nih.gov | Allows for the mimicry of the natural presentation of carbohydrates on cell surfaces to study weak but collectively strong interactions. nih.gov | Molecular Biology, Nanomedicine |

| Glycosylation of biomaterials can influence cell fate. nih.gov | The specific carbohydrate presented on a surface can guide cell proliferation or differentiation. nih.gov | Tissue Engineering, Regenerative Medicine |

| Glycosylated membranes can enhance biofilm formation for biotechnological applications. acs.org | Improves cell adhesion and can increase the efficiency of bio-based chemical production. acs.org | Industrial Biotechnology |

Conceptual Contributions to Drug Delivery System Design (Methodological Focus)

The amphiphilic nature of 1-Oxododecyl α-D-glucopyranoside, a member of the alkyl glucoside family, positions it as a conceptually valuable component in the design of advanced drug delivery systems. researchgate.net Alkyl glucosides are non-ionic surfactants known for their biodegradability and low toxicity, making them attractive for pharmaceutical applications. researchgate.net

Encapsulation Mechanisms for Research Compounds

As a surfactant, 1-Oxododecyl α-D-glucopyranoside possesses the ability to form micelles in aqueous solutions. These micelles have a hydrophobic core, formed by the dodecyl chains, and a hydrophilic shell, composed of the glucose headgroups. This structure makes them ideal for encapsulating hydrophobic or poorly water-soluble research compounds.

The encapsulation process involves the partitioning of the hydrophobic compound into the core of the micelle, effectively shielding it from the aqueous environment. This can enhance the solubility and stability of the encapsulated compound. The general mechanism is applicable to a wide range of alkyl glucosides and is a foundational concept in surfactant-based drug delivery. ecostore.com

The table below details the conceptual mechanisms by which 1-Oxododecyl α-D-glucopyranoside could be used for encapsulation.

| Encapsulation Mechanism | Description | Key Parameters |

| Micellar Solubilization | Spontaneous formation of micelles above the critical micelle concentration (CMC) to encapsulate hydrophobic compounds. | Critical Micelle Concentration (CMC), Aggregation Number, Hydrophile-Lipophile Balance (HLB) |

| Emulsion Stabilization | Adsorption at the oil-water interface to stabilize droplets of an immiscible liquid, forming an emulsion. | Interfacial Tension, Droplet Size Distribution, Zeta Potential |

| Vesicle Formation (Liposomes/Niosomes) | Self-assembly into bilayer structures (vesicles) that can encapsulate both hydrophilic and hydrophobic compounds. | Bilayer Rigidity, Lamellarity, Entrapment Efficiency |

Controlled Release Strategies in Model Systems

Controlled release drug delivery systems aim to deliver a therapeutic agent at a predetermined rate for a specific duration. thepharmajournal.com The use of surfactants like 1-Oxododecyl α-D-glucopyranoside can be conceptually integrated into various controlled release strategies.

One approach involves the use of micellar systems, where the release of the encapsulated compound is governed by the stability and dissociation of the micelles. Changes in environmental conditions such as pH, temperature, or ionic strength can trigger the release of the compound.

Another strategy is the incorporation of 1-Oxododecyl α-D-glucopyranoside into a biodegradable polymer matrix. nih.gov In this case, the surfactant can act as a plasticizer or a pore-former, influencing the degradation rate of the matrix and the diffusion of the encapsulated compound. The release kinetics can be modulated by varying the concentration of the surfactant within the matrix.

The following table outlines conceptual controlled release strategies that could employ 1-Oxododecyl α-D-glucopyranoside in model research systems.

| Controlled Release Strategy | Role of 1-Oxododecyl α-D-glucopyranoside | Release Mechanism |

| Stimuli-Responsive Micelles | Forms micelles that dissociate in response to specific triggers (e.g., pH, temperature). | Environmentally triggered disassembly of the micellar carrier. |

| Polymer Matrix Modulation | Acts as an excipient within a biodegradable polymer matrix. | Modulates matrix degradation and drug diffusion through the matrix. |

| Liquid Crystalline Phases | Forms structured liquid crystalline phases that can host and slowly release compounds. | Diffusion through the ordered, viscous liquid crystalline structure. |

Chemical Modifications and Derivatization Studies

Preparation of Novel 1-Oxododecyl α-D-Glucopyranoside Analogues

The synthesis of novel analogues of 1-Oxododecyl α-D-glucopyranoside can be achieved through several strategic modifications of its core structure. These modifications can target either the carbohydrate headgroup or the lipid tail, leading to a diverse range of new chemical entities.

One common approach involves the variation of the acyl chain. While the parent compound contains a dodecanoyl (C12) chain, analogues with different chain lengths can be prepared. This is typically achieved by reacting the desired fatty acid chloride or anhydride (B1165640) with a protected glucopyranoside, followed by deprotection. For instance, analogues with shorter (e.g., octanoyl, C8) or longer (e.g., hexadecanoyl, C16) acyl chains can be synthesized to investigate the effect of lipophilicity on the molecule's properties.

Another strategy for creating novel analogues is the modification of the glucose unit itself. This can involve the introduction of various functional groups at specific positions of the pyranose ring. For example, deoxy analogues can be prepared where one or more hydroxyl groups are replaced by hydrogen atoms. Halogenated derivatives, such as fluoro- or chloro-deoxy sugars, are also of interest due to their potential to alter the electronic properties and hydrogen bonding capabilities of the molecule. The synthesis of these analogues often starts from appropriately modified and protected glucose derivatives which are then coupled to the dodecanoyl chain.

Table 1: Examples of Synthetic Analogues of 1-Oxododecyl α-D-glucopyranoside

| Analogue Name | Modification | Synthetic Precursors (Example) |

| 1-Oxooctyl α-D-glucopyranoside | Shorter acyl chain (C8) | Octanoyl chloride, Protected α-D-glucopyranoside |

| 1-Oxohexadecyl α-D-glucopyranoside | Longer acyl chain (C16) | Hexadecanoyl chloride, Protected α-D-glucopyranoside |

| 6-Deoxy-1-Oxododecyl α-D-glucopyranoside | Deoxygenation at C6 | 1,2,3,4-tetra-O-acetyl-6-deoxy-α-D-glucopyranose, Dodecanoic acid |

| 1-Oxododecyl α-D-galactopyranoside | Epimerization at C4 | Protected α-D-galactopyranoside, Dodecanoyl chloride |

Regioselective Functionalization of the Glucose Moiety

The glucose moiety of 1-Oxododecyl α-D-glucopyranoside possesses several hydroxyl groups (at positions C2, C3, C4, and C6) that can be selectively functionalized. Regioselectivity, the ability to modify a specific hydroxyl group in the presence of others, is a key challenge and a significant area of research in carbohydrate chemistry.

One of the most common methods to achieve regioselectivity is through the use of protecting groups. For instance, the primary hydroxyl group at the C6 position is often more reactive than the secondary hydroxyls at C2, C3, and C4. This inherent reactivity difference can sometimes be exploited for selective reactions under carefully controlled conditions. However, for more precise control, protecting group strategies are employed. A widely used approach involves the formation of a 4,6-O-benzylidene acetal, which protects the hydroxyl groups at C4 and C6. orgsyn.org This leaves the C2 and C3 hydroxyls available for further modification. Subsequent removal of the benzylidene group can then allow for selective functionalization at the C4 and C6 positions.

Enzymatic catalysis offers another powerful tool for regioselective functionalization. Certain enzymes, such as lipases and proteases, can catalyze acylation and deacylation reactions with high regioselectivity in non-aqueous solvents. For example, a lipase (B570770) could be used to selectively acylate the primary C6 hydroxyl group of 1-Oxododecyl α-D-glucopyranoside, yielding a diester with a new acyl group at a specific position.

Organocatalysis has also emerged as a method for achieving regioselective acylation of glucopyranosides. mdpi.com Specific catalysts can direct the acylation to a particular hydroxyl group, offering an alternative to traditional protecting group chemistry. mdpi.com

Table 2: Strategies for Regioselective Functionalization of the Glucose Moiety

| Target Position | Strategy | Example Reagents/Catalysts | Resulting Intermediate |

| C6 | Direct Acylation (exploiting reactivity) | Acyl chloride, Pyridine (low temperature) | 6-O-Acyl-1-Oxododecyl α-D-glucopyranoside |

| C2, C3 | Protecting Group Chemistry | Benzaldehyde dimethyl acetal, p-TsOH | 4,6-O-Benzylidene-1-Oxododecyl α-D-glucopyranoside |

| C6 | Enzymatic Acylation | Lipase, Vinyl acetate | 6-O-Acetyl-1-Oxododecyl α-D-glucopyranoside |

| C4 | Organocatalytic Acylation | Specific organocatalyst, Acyl donor | 4-O-Acyl-1-Oxododecyl α-D-glucopyranoside |

Introduction of Reporter Groups for Spectroscopic Probing

To study the interactions and localization of 1-Oxododecyl α-D-glucopyranoside within biological systems, it is often necessary to attach a reporter group that can be detected spectroscopically. Common reporter groups include fluorescent labels, spin labels for electron paramagnetic resonance (EPR) spectroscopy, and photoaffinity labels for identifying binding partners.

The introduction of these reporter groups requires chemical strategies to covalently link them to the 1-Oxododecyl α-D-glucopyranoside molecule. The site of attachment is crucial, as it should ideally not interfere with the biological activity of the parent compound. The hydroxyl groups of the glucose moiety and the terminal end of the dodecanoyl chain are potential attachment points.

For fluorescent labeling, a common approach is to first introduce a reactive functional group, such as an amine or an azide (B81097), onto the glucoside. This can be achieved by, for example, selectively tosylating the C6 hydroxyl group and then displacing the tosylate with sodium azide to introduce an azido (B1232118) group. This azide-modified glucoside can then be coupled to a fluorescent probe containing a terminal alkyne using copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Photoaffinity labeling is a powerful technique to identify binding partners. A photoactive group, such as an azido- or diazirine-containing moiety, is incorporated into the structure of the 1-Oxododecyl α-D-glucopyranoside analogue. Upon photoactivation with UV light, this group forms a highly reactive species that can covalently crosslink with nearby molecules, thus "tagging" the binding partners for subsequent identification. The synthesis of such photoactive derivatives often involves multi-step procedures to build a linker containing the photoreactive group and attach it to a specific position on the glucoside.

Table 3: Examples of Reporter Group Introduction

| Reporter Group Type | Attachment Strategy | Example Reporter Group | Target Application |

| Fluorescent Label | Click Chemistry | Fluorescein-alkyne | Fluorescence Microscopy |

| Photoaffinity Label | Amide Coupling | 4-(p-azidosalicylamido)butylamine | Identifying binding proteins |

| Spin Label | Esterification | TEMPO-carboxylic acid | EPR Spectroscopy |

Green Chemistry and Sustainable Synthesis

Enzyme-Assisted Synthetic Routes for Environmental Advantages

The synthesis of sugar fatty acid esters, such as 1-Oxododecyl α-D-glucopyranoside, can be achieved with significant environmental benefits by using enzymes as catalysts. nih.gov Traditional chemical synthesis often requires high temperatures and toxic organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the sugar components, leading to undesirable byproducts and laborious purification steps. tandfonline.com In contrast, enzymatic routes offer milder reaction conditions and high selectivity, minimizing waste and energy consumption. nih.gov

Lipases are a class of enzymes commonly employed for the esterification or transesterification reactions needed to produce these compounds. nih.gov Specifically, lipase (B570770) B from Candida antarctica (often immobilized and known by trade names like Novozym 435) has proven effective in catalyzing the acylation of glucose with lauric acid or its derivatives. tandfonline.comnih.govnih.gov These enzymatic reactions can proceed with unprotected sugars, avoiding the costly and waste-generating protection and deprotection steps common in chemical synthesis. tandfonline.com

Research has demonstrated the successful synthesis of glucose laurate, a closely related compound, using Candida antarctica lipase. nih.govnih.gov The enzyme's regioselectivity often directs the acylation to the primary alcohol group (C6) of the glucose molecule, leading to a more defined product, such as 6-O-lauroyl-D-glucopyranose, with high yields. researchgate.netmdpi.com This selectivity reduces the formation of complex product mixtures that are difficult to separate. Furthermore, the use of whole-cell biocatalysts, such as Pichia pastoris displaying lipase on its surface, represents an innovative approach that simplifies catalyst preparation and recovery. nih.gov

Solvent Optimization and Atom Economy in Chemical Syntheses

A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept measured by atom economy . wikipedia.org The ideal atom economy is 100%, which occurs in reactions like additions where all reactant atoms are found in the single desired product. docbrown.info

The synthesis of 1-Oxododecyl α-D-glucopyranoside via direct esterification of glucose and lauric acid is an example of a condensation reaction, which produces water as a byproduct. While not perfectly atom-economical, it can be highly efficient. The theoretical atom economy can be calculated as follows:

Reaction: C₆H₁₂O₆ (Glucose) + C₁₂H₂₄O₂ (Lauric Acid) → C₁₈H₃₄O₇ (1-Oxododecyl α-D-glucopyranoside) + H₂O (Water)

| Component | Molecular Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| Glucose | C₆H₁₂O₆ | 180.16 | Reactant |

| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | Reactant |

| 1-Oxododecyl α-D-glucopyranoside | C₁₈H₃₄O₇ | 362.46 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Total Molar Mass of Reactants | 380.48 g/mol | ||

| Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) × 100 | 95.3% |

Solvent-Free Systems (SFS): Performing the reaction with only the reactants present increases the volumetric productivity and eliminates complex solvent recovery steps and hazardous waste. nih.govau.dknih.govmdpi.com This approach is highly desirable from a green chemistry perspective.

Green Solvents: The use of less toxic, biodegradable solvents is another strategy. 2-methyl-2-butanol (B152257) (2M2B) has been identified as a suitable medium for lipase-catalyzed synthesis of sugar esters. researchgate.netmdpi.com

Neoteric Solvents: Ionic liquids (ILs) and Deep Eutectic Solvents (DES) are being investigated as alternative reaction media. mdpi.comacs.orgcore.ac.uk These solvents can offer high sugar solubility, are non-volatile, and can sometimes be recycled, enhancing the sustainability of the process. nih.govacs.org For example, combining an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) trifluoromethanesulfonate (B1224126) ([HMIm][TfO]) with 2M2B has been shown to enhance reaction conversions. mdpi.com

Other metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provide a more holistic view by accounting for the masses of solvents, reagents, and catalysts used in the actual process, offering a comprehensive assessment of a process's greenness. nih.govresearchgate.netmdpi.comtudelft.nl

Renewable Feedstock Utilization in Precursor Production

The sustainability of 1-Oxododecyl α-D-glucopyranoside is fundamentally linked to the sources of its precursors: glucose and lauric acid. Both can be derived from renewable biomass, positioning the final compound as a bio-based chemical. nih.govrsc.org

Glucose Production: Glucose, the sugar backbone, is a widely available monosaccharide that can be sourced from various forms of biomass. frontiersin.org

Starch-Based Feedstocks: Conventionally, glucose is produced by the hydrolysis of starch from crops like maize (corn) and wheat. mdpi.com While these supply chains are well-established, they raise concerns about competition with food supplies and the environmental impacts of industrial agriculture. acs.org

Lignocellulosic Biomass: A more sustainable long-term option is the use of non-edible lignocellulosic biomass. frontiersin.org This includes agricultural residues (e.g., corn stover, sugarcane bagasse), forestry wastes, and dedicated energy crops. acs.orgresearchgate.net The process involves pretreatment to break down the complex plant matrix, followed by enzymatic hydrolysis to release glucose monomers. frontiersin.orgmdpi.com This route avoids the food-versus-fuel debate and can utilize waste materials, contributing to a circular bioeconomy. acs.org

| Feedstock Source | Primary Material | Advantages | Challenges |

|---|---|---|---|

| Starch Crops | Maize (Corn), Wheat, Cassava | High glucose content, established processing technology. mdpi.com | Competition with food supply, land use, environmental impact of agriculture. acs.org |

| Sugar Crops | Sugarcane, Sugar Beet | Directly fermentable sugars, high yields. | Land use, water intensity, competition with food production. |

| Lignocellulosic Biomass | Corn Stover, Wood Chips, Bagasse, Switchgrass | Abundant, utilizes waste streams, no direct competition with food. frontiersin.orgacs.org | Recalcitrant structure requires intensive pretreatment, complex processing. frontiersin.orgresearchgate.net |

Lauric Acid Production: Lauric acid (dodecanoic acid) is a 12-carbon saturated fatty acid that forms the hydrophobic tail of the molecule. atamanchemicals.com

Biotechnological Routes: An emerging alternative is the microbial production of specific fatty acids. nih.gov Metabolic engineering of microorganisms like Escherichia coli allows for the synthesis of fatty acids of a desired chain length, such as C12 (lauric acid), directly from simple renewable sugars like glucose. nih.gov This technology offers a pathway to produce lauric acid with a potentially lower environmental footprint, independent of tropical oil cultivation. nih.govfrontiersin.org

By integrating enzymatic synthesis, optimizing solvent use, and sourcing precursors from sustainable and renewable feedstocks, the production of 1-Oxododecyl α-D-glucopyranoside can align closely with the principles of green chemistry, resulting in a high-performance, bio-based compound with a minimized environmental impact.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biochemical Pathways

The full extent of the biochemical roles of 1-Oxododecyl α-D-glucopyranoside and related sugar esters is still largely uncharted territory. While their synthesis via enzymatic processes is established, their subsequent interactions and metabolic fates within biological systems are not fully understood. Future research is pivotal for mapping the undiscovered biochemical pathways where this compound may act as a substrate, modulator, or signaling molecule.

Detailed Research Findings: The primary route for synthesizing sugar esters like 1-Oxododecyl α-D-glucopyranoside is through enzyme-catalyzed reactions, which offer high selectivity and avoid the harsh conditions and toxic solvents of chemical synthesis. nih.govcore.ac.uktandfonline.com Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Thermomyces lanuginosus, are frequently used to catalyze the esterification between a sugar (glucose) and a fatty acid (lauric acid). nih.govcore.ac.uknih.govmdpi.com These reactions are typically performed in non-aqueous media or solvent-free systems to shift the enzyme's hydrolytic equilibrium toward synthesis. frontiersin.orgresearchgate.netmdpi.com

Studies have shown that acyl-glucosides possess a range of biological activities, including antimicrobial and insecticidal properties, suggesting they participate in defense mechanisms, particularly in plants. core.ac.ukmdpi.comnih.govnih.gov For example, certain fatty acyl glycosides from strawberries have demonstrated the ability to induce defense responses in plants and exhibit direct antimicrobial activity against phytopathogens. nih.gov This hints at the existence of specific receptors or cellular targets for these molecules, which are yet to be identified. The exploration of these interactions could unveil novel signaling cascades or metabolic networks involved in immunity and cell regulation. wikipedia.orgresearchgate.net

Table 1: Examples of Lipase-Catalyzed Synthesis of Glucose Laurate

| Enzyme Source | Reaction System | Key Parameters | Conversion/Yield | Reference |

|---|---|---|---|---|

| Candida antarctica lipase (B570770) B (whole-cell) | 2-Methyl-2-butanol (B152257) / DMSO | 60°C, Initial Water Activity 0.11 | 48.7% conversion after 72h | nih.gov |

| Candida antarctica lipase (immobilized) | Solvent-free | 65°C, High-pressure homogenization | Up to 96% ester content | mdpi.com |

| Candida antarctica lipase | - | - | 65.49% yield for 6-O-lauryl glucose | nih.gov |

Advanced Spectroscopic Techniques for Real-time Interaction Monitoring

Understanding the function of 1-Oxododecyl α-D-glucopyranoside requires elucidating its molecular interactions in real-time. Advanced spectroscopic techniques are essential tools for observing the dynamic binding of this glycolipid with proteins, lipids, and other cellular components.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of glycolipids and their complexes. nih.govnih.gov It can provide atomic-level details about the conformation of the sugar headgroup and the acyl chain. nih.gov Techniques like Saturation Transfer Difference (STD)-NMR can identify which parts of the glycolipid are in close contact with a protein partner, mapping the binding epitope. Furthermore, in situ NMR can be used to monitor the progress of enzymatic synthesis of glucose esters directly within the reaction mixture. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical method for quantifying biomolecular interactions in real-time. biotechniques.comportlandpress.comnih.gov In a typical setup, a target molecule like a protein is immobilized on a gold sensor chip. nih.gov A solution containing 1-Oxododecyl α-D-glucopyranoside is then flowed over the surface. biotechniques.com Binding events cause a change in the refractive index at the sensor surface, which is detected as a response signal. portlandpress.comnih.gov This allows for the precise determination of kinetic parameters, including association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), which reflects binding affinity. portlandpress.comnih.gov SPR has been successfully used to probe the specific interactions between various glycolipids and proteins. nih.govbiorxiv.org

Table 2: Key Parameters from a Conceptual SPR Experiment

| Parameter | Description | Typical Units |

|---|---|---|

| k_a (Association Rate Constant) | The rate at which the glycolipid binds to the immobilized protein. | M⁻¹s⁻¹ |

| k_d (Dissociation Rate Constant) | The rate at which the glycolipid-protein complex decays. | s⁻¹ |

| K_D (Equilibrium Dissociation Constant) | The ratio of k_d/k_a; a measure of binding affinity (lower K_D means higher affinity). | M (molar) |

| RU (Resonance Units) | The signal measured, proportional to the mass bound to the sensor surface. | RU |

Other promising techniques include electrospray ionization mass spectrometry (ESI-MS), which can be combined with platforms like picodiscs to study protein-glycolipid complexes in a solution-based, native-like environment. nih.govresearchgate.net

Integration with Systems Biology for Holistic Understanding

To move beyond the study of individual components and grasp the full biological context of 1-Oxododecyl α-D-glucopyranoside, an integration with systems biology is essential. This approach combines high-throughput experimental data with computational modeling to understand how the molecule functions within complex biological networks.

A systems biology paradigm would involve:

Metabolomics: Quantifying the cellular levels of 1-Oxododecyl α-D-glucopyranoside and related metabolites under various physiological conditions or in response to stimuli. frontiersin.orgfrontiersin.org This provides a direct readout of its metabolic state and can help identify pathways where it is active.

Proteomics: Identifying proteins that physically interact with the glycolipid or whose expression levels change in its presence. This can uncover the enzymes, receptors, and transporters that constitute its functional network.

Transcriptomics: Analyzing changes in gene expression to understand the cellular response to the glycolipid at the transcriptional level, potentially revealing regulatory circuits that are influenced by its presence. researchgate.net

Design of Multifunctional Carbohydrate-Based Scaffolds

The amphiphilic structure of 1-Oxododecyl α-D-glucopyranoside—a hydrophilic glucose head attached to a hydrophobic dodecyl tail—makes it an ideal building block for creating advanced, functional materials. nih.gov Future research will increasingly focus on harnessing its properties to design multifunctional, carbohydrate-based scaffolds for biomedical and biotechnological applications.

Detailed Research Findings: The self-assembly of sugar esters is a key property driving their use as scaffolds. nih.govassemblingsugars.fr Depending on factors like concentration and the surrounding medium, these molecules can spontaneously organize into various nanostructures such as micelles, vesicles, or lamellar phases. nih.gov This behavior is fundamental to their application as emulsifiers and delivery vehicles. nih.gov

By modifying the structure of the parent molecule, researchers can create scaffolds with tailored properties. mdpi.comnih.gov For instance:

Drug Delivery: The hydrophobic core of a micelle formed from 1-Oxododecyl α-D-glucopyranoside could encapsulate hydrophobic drugs, while the hydrophilic glucose shell provides aqueous solubility and biocompatibility. The ester linkage is potentially susceptible to enzymatic or pH-mediated hydrolysis, which could be exploited for triggered drug release in specific environments, such as an acidic tumor microenvironment. mdpi.com

Biomaterials: The ability of sugar esters to form stable structures can be used to create novel gels, films, or coatings. These biocompatible materials could serve as matrices for tissue engineering or as coatings for medical devices to improve biocompatibility.

Functionalization: The glucose headgroup offers multiple hydroxyl groups that can be chemically modified to attach targeting ligands (e.g., antibodies, peptides) for cell-specific delivery, or other functional moieties to create sensors or diagnostic agents. mdpi.comnih.gov

Research into the relationship between the molecular structure of sugar esters (e.g., acyl chain length, sugar type) and their resulting material properties (e.g., critical micelle concentration, cytotoxicity) is crucial for designing these next-generation scaffolds. nih.govnih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 1-oxododecyl α-D-glucopyranoside, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via glycosylation reactions. A common approach involves coupling dodecanoic acid derivatives with α-D-glucopyranoside under alkaline conditions using alkyl halides or acyl chlorides as electrophiles. For example, nucleophilic substitution reactions with 1-bromododecane in the presence of silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) as catalysts can yield the desired product . Purification often requires column chromatography (silica gel, eluted with chloroform/methanol gradients) and recrystallization. Yield optimization depends on solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios of glucose derivatives to alkylating agents .

Q. Which analytical techniques are most effective for characterizing 1-oxododecyl α-D-glucopyranoside?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify anomeric proton signals (~δ 4.8–5.2 ppm for α-linkage) and alkyl chain integration .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z ~473 for C₁₈H₃₄O₇) .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>98%) and monitor degradation products .

Q. How does the alkyl chain length (e.g., dodecyl vs. octyl) impact the surfactant properties of α-D-glucopyranoside derivatives?

- Methodological Answer : Critical micelle concentration (CMC) decreases with longer alkyl chains due to enhanced hydrophobicity. For 1-oxododecyl derivatives, CMC values typically range between 0.1–0.5 mM, measured via surface tension assays (Du Noüy ring method) or fluorescent probe techniques (e.g., pyrene polarity index) . Dynamic light scattering (DLS) reveals micelle sizes of 5–20 nm, with stability influenced by pH (optimal 6–8) and ionic strength .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported CMC values for 1-oxododecyl α-D-glucopyranoside across studies?

- Methodological Answer : Discrepancies arise from variations in temperature, solvent purity, and measurement techniques. Standardization protocols include:

- Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes during micellization.

- Small-Angle X-ray Scattering (SAXS) : Provides micelle size/shape data unaffected by dye interference .

- Inter-laboratory validation using reference surfactants (e.g., sodium dodecyl sulfate) to calibrate instruments .

Q. How can 1-oxododecyl α-D-glucopyranoside be functionalized for targeted drug delivery systems?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol (PEG) spacers via esterification to enhance biocompatibility and prolong circulation time.

- Ligand Conjugation : Attach folate or RGD peptides using carbodiimide crosslinkers (EDC/NHS) for receptor-mediated targeting .

- Encapsulation Efficiency : Assess via dialysis against PBS (pH 7.4) and quantify drug release using UV-Vis spectroscopy or LC-MS .

Q. What mechanisms underlie the compound’s enzymatic degradation in biological systems, and how can stability be improved?

- Methodological Answer :

- Glycosidase Susceptibility : α-Glucosidases hydrolyze the glycosidic bond. Stability assays involve incubating the compound with human serum or liver microsomes, followed by HPLC-MS/MS to track degradation .

- Stabilization Strategies :

- Sugar Ring Modification : Replace hydroxyl groups with acetyl or methyl groups to hinder enzyme access.

- Lipid Chain Branching : Introduce methyl branches (e.g., 2-ethylhexyl) to sterically block hydrolytic enzymes .

Contradictions and Validation

- reports CMC values for ethylhexyl derivatives (~1.2 mM), while suggests lower CMC for linear dodecyl chains (~0.3 mM). This aligns with the hydrophobic effect but requires validation via SAXS or ITC to exclude solvent artifacts.

- highlights apoptosis induction by methyl-glucopyranosides, suggesting 1-oxododecyl derivatives may have similar bioactivity. However, cytotoxicity assays (MTT, Annexin V staining) must differentiate surfactant effects from specific mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.